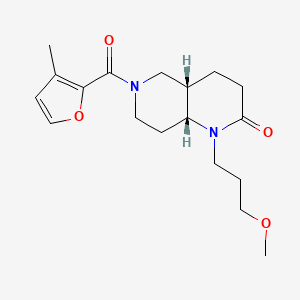![molecular formula C16H19N3O4S B5399561 N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5399561.png)
N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, commonly known as EIPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), which plays a crucial role in regulating intracellular pH and cell volume.
作用机制
EIPA inhibits N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide by binding to the intracellular domain of the exchanger, thereby preventing the exchange of Na+ and H+ ions across the cell membrane. This leads to a decrease in intracellular pH and an increase in cell volume. The inhibition of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide by EIPA has been shown to have various physiological effects, including the inhibition of cancer cell proliferation and migration, the induction of apoptosis, and the improvement of cardiac and renal function.
Biochemical and Physiological Effects
EIPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and migration by inducing apoptosis and inhibiting the activity of matrix metalloproteinases. EIPA has also been shown to improve cardiac function by reducing myocardial infarct size, decreasing myocardial oxygen consumption, and improving left ventricular function. In addition, EIPA has been shown to improve renal function by reducing renal tubular injury and oxidative stress.
实验室实验的优点和局限性
EIPA has several advantages for lab experiments. It is a potent and specific inhibitor of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, which makes it a valuable tool for studying the role of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in various physiological processes. EIPA is also relatively easy to synthesize and has a high purity. However, EIPA has some limitations for lab experiments. It is a toxic compound and must be handled with care. In addition, EIPA has a short half-life in vivo, which limits its use in animal studies.
未来方向
There are several future directions for research on EIPA. One potential direction is to investigate the role of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in the development and progression of various diseases, such as cancer, cardiovascular disease, and renal disease. Another potential direction is to develop more potent and specific inhibitors of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide for use in clinical applications. Finally, further research is needed to investigate the safety and efficacy of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide inhibitors, including EIPA, in animal and human studies.
Conclusion
In conclusion, EIPA is a potent inhibitor of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide that has gained attention in the scientific community due to its potential applications in research. EIPA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, the improvement of cardiac and renal function, and the reduction of oxidative stress. EIPA has several advantages for lab experiments, but also has some limitations. Future research on EIPA may lead to a better understanding of the role of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in various physiological processes and the development of new therapies for diseases.
合成方法
EIPA can be synthesized through a multi-step process starting from 2-ethoxy-5-nitrophenylamine. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then reacted with 2-pyridinemethanamine to form the corresponding amine. The amine is then sulfonated using chlorosulfonic acid to form the sulfonamide. Finally, the sulfonamide is acetylated using acetic anhydride to yield EIPA.
科学研究应用
EIPA has been used extensively in scientific research to study the role of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in various physiological processes. It has been shown to inhibit N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in a dose-dependent manner, with an IC50 value of 10-20 µM. EIPA has been used to investigate the role of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in cancer cell proliferation, apoptosis, and migration. It has also been used to study the effect of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide inhibition on cardiac function, renal function, and brain function.
属性
IUPAC Name |
N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-23-16-8-7-14(10-15(16)19-12(2)20)24(21,22)18-11-13-6-4-5-9-17-13/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPORRVCOPSWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylpyridine-2-carboxamide](/img/structure/B5399485.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399487.png)
![2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5399490.png)
![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B5399491.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5399499.png)
![2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5399509.png)
![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5399510.png)
![2-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}quinolin-4(1H)-one](/img/structure/B5399520.png)

![4-methoxy-N-{1-[1-(2-methylalanyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide hydrochloride](/img/structure/B5399535.png)
![methyl {[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5399536.png)
![N,N-dimethyl-7-[(2-methylphenyl)acetyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5399553.png)
![11-[3-(4-ethylphenyl)propanoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5399567.png)
